molecular formula C10H17NO4 B11800841 tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate

tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11800841
M. Wt: 215.25 g/mol
InChI Key: DTZCKGNCJSNKHK-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a methoxy substituent at the 2-position, and a ketone (oxo) group at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl group acts as a protective moiety for amines, enhancing stability and solubility during multi-step reactions .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7(12)5-6-8(11)14-4/h8H,5-6H2,1-4H3

InChI Key

DTZCKGNCJSNKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxy reagents. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Synthesis Conditions
This compound (Target) 2-methoxy, 5-oxo C₁₀H₁₇NO₄ 231.25* Methoxy, ketone, tert-butyl Not explicitly described
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-methyl, 5-(pyridinyloxymethyl) C₁₈H₂₆N₂O₃ 318.41 Methyl, pyridinyl ether MeCN, Cs₂CO₃, DMSO, 45°C
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 3-(bromo-methoxypyridinyloxy)methyl C₁₆H₂₁BrN₂O₄ 401.25 Bromo, methoxy, pyridinyl ether Not specified
Spiro-pyrrolidine-oxindole derivative Spiro-oxindole, formyl Complex >600 Formyl, spiro-structure OsO₄, THF/tBuOH/H₂O, Pb(OAc)₄
2-methoxy-5-oxopyrrolidine-1-carboxylate (Unsubstituted variant) 2-methoxy, 5-oxo (no tert-butyl) C₉H₁₇NO₄ 203.24 Methoxy, ketone Not specified

*Calculated based on formula.

Key Observations:
  • Steric Effects : The tert-butyl group in the target compound enhances steric bulk, improving solubility in organic solvents compared to the unsubstituted variant in .
  • Reactivity : Brominated pyridine derivatives () enable cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound due to lack of halogen substituents .

Spectral Data and Characterization

  • Compound : 1H NMR revealed distinct shifts for the pyridinyloxymethyl group (δ 4.3–4.5 ppm) and methyl substituent (δ 1.2 ppm), with HRMS confirming [M+H]+ at m/z 392 .
  • Spiro-oxindole Derivative : Characterized by dihydroxylation (Rf = 0.16) and Pb(OAc)₄-mediated oxidation, yielding a formyl group confirmed by IR and MS .
  • Discrepancy Note: The compound lists a molecular formula (C₉H₁₇NO₄) inconsistent with the tert-butyl group, suggesting a possible typo or unsubstituted variant .

Biological Activity

tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with appropriate pyrrolidine derivatives.
  • Reagents : Common reagents include tert-butyl magnesium bromide and various oxidizing agents like hydrogen peroxide.
  • Final Product : The final compound is obtained through a series of reactions that may also involve dimethylmethyllithium under basic conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following findings summarize the anticancer activity:

  • Cell Lines Tested : The compound was evaluated against A549 human lung adenocarcinoma cells and HSAEC-1 KT human small airway epithelial cells.
  • MTT Assay Results : In vitro tests showed a significant reduction in cell viability at concentrations around 100 µM, indicating cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells .
CompoundCell LineViability (%)IC50 (µM)
This compoundA54966%Not specified
CisplatinA549ControlStandard

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various multidrug-resistant pathogens:

  • Pathogens Tested : The compound showed activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.
  • Mechanism : The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
PathogenResistance TypeActivity
Staphylococcus aureusLinezolid-resistantEffective
Escherichia coliCarbapenem-resistantModerate

Case Studies

Several studies have reported on the biological activity of derivatives related to this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized various derivatives and evaluated their efficacy against lung cancer models. Notably, compounds with specific substituents demonstrated enhanced potency compared to standard treatments like cisplatin .
  • Antimicrobial Resistance Study :
    • A study focused on the effectiveness of the compound against resistant strains of Staphylococcus aureus. The results indicated that certain structural modifications could improve antibacterial activity while maintaining low toxicity towards human cells .

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves mixed anhydride formation followed by nucleophilic substitution. For example:

Activation : React the starting carboxylic acid with isobutyl chloroformate and a base (e.g., DIPEA) in dichloromethane (CH₂Cl₂) at room temperature to form a reactive mixed anhydride intermediate .

Coupling : Introduce the desired nucleophile (e.g., an amine or alcohol) under controlled stoichiometry.

Purification : Use flash chromatography (e.g., silica gel column with gradients of ethyl acetate/hexane) to isolate the product.
Key Conditions :

  • Solvent: CH₂Cl₂

  • Temperature: Room temperature (20–25°C)

  • Monitoring: LC-MS or TLC to track reaction progress .

    • Data Table : Synthetic Parameters for Analogous Compounds
StepReagent/ConditionEquivalentsTimeYield
ActivationIsobutyl chloroformate1.12 h~90% conversion
CouplingNucleophile (e.g., 2-amino-2-methylpropanol)1.2Overnight59% isolated

Q. What protective measures are recommended when handling this compound?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-approved P95 respirators for dust/particulates or OV/AG/P99 cartridges for organic vapors .
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to avoid dermal exposure.
  • Environmental Controls : Work in a fume hood to prevent inhalation and avoid discharge into drains. Collect waste in sealed containers for hazardous disposal .

Advanced Research Questions

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Recrystallize the compound from a solvent system (e.g., ethyl acetate/hexane) to obtain single crystals.
  • Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
  • Structure Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Key metrics include R-factors (<5%) and electron density maps to validate atomic positions .

Q. What strategies are effective for introducing functional groups at the 5-oxo position of the pyrrolidine ring?

  • Methodological Answer :
  • Nucleophilic Substitution : React the 5-oxo group with Grignard reagents or organozinc species under anhydrous conditions.

  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a hydroxyl group, enabling further derivatization (e.g., tosylation for nucleophilic displacement) .

  • Oxidation : Convert the 5-oxo group to a carboxylic acid via KMnO₄ in acidic conditions, facilitating peptide coupling .

    • Data Table : Functionalization Outcomes for Pyrrolidine Derivatives
Reaction TypeReagentProductYield
ReductionNaBH₄5-Hydroxypyrrolidine75%
TosylationTosyl chlorideTosylate intermediate85%

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid decomposition.
  • Stoichiometry : Maintain a 1:1.1 molar ratio of nucleophile to mixed anhydride to prevent overalkylation.
  • Additives : Use molecular sieves to scavenge water in moisture-sensitive steps .

Q. What advanced analytical techniques characterize the stereochemistry of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers.

  • NMR Spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal 3JHH^3J_{HH}) to confirm stereochemical assignments.

  • Optical Rotation : Measure specific rotation ([α]D_D) to compare with literature values for chiral analogs .

    • Data Table : Spectroscopic Data for Analogous Compounds
TechniqueKey SignalsInterpretation
1H^{1}\text{H}-NMRδ 1.45 (s, 9H, tert-butyl)Confirms Boc protection
IR1705 cm1^{-1} (C=O stretch)Validates carbonyl groups

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